molecular formula C5H9N3O2 B15198616 3-Methyl-5-oxoimidazolidine-4-carboxamide

3-Methyl-5-oxoimidazolidine-4-carboxamide

Cat. No.: B15198616
M. Wt: 143.14 g/mol
InChI Key: NFLUQVYPHULOGY-UHFFFAOYSA-N
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Description

3-Methyl-5-oxoimidazolidine-4-carboxamide is a synthetic imidazolidine derivative offered for research and development purposes. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel peptidomimetics. Incorporating unnatural amino acids and heterocyclic scaffolds like the imidazolidinone core is a established strategy to develop therapeutic peptides with enhanced stability against proteolysis and improved pharmacokinetic properties . Researchers utilize this carboxamide in solid-phase peptide synthesis (SPPS) to create α/β-mixed peptides, which are of significant interest for developing new bioactive molecules . Imidazolidinone derivatives are frequently explored for their potential biological activities, with some analogs demonstrating antitumor properties in scientific studies . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

3-methyl-5-oxoimidazolidine-4-carboxamide

InChI

InChI=1S/C5H9N3O2/c1-8-2-7-5(10)3(8)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10)

InChI Key

NFLUQVYPHULOGY-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=O)C1C(=O)N

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Cyclization

A widely reported method involves the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (4 ) using phosgene (COCl₂) under alkaline conditions. In this one-step synthesis, 4 reacts with 20% phosgene in toluene and aqueous NaHCO₃ at 0–25°C for 22 hours, followed by ion-exchange chromatography and recrystallization from acetonitrile to yield 3-methyl-5-oxoimidazolidine-4-carboxamide. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of phosgene, forming the imidazolidinone ring (Scheme 1).

Key Data:

  • Yield: 70% after recrystallization.
  • Purity: >99% (validated by elemental analysis, HR-MS, and NMR).
  • Characterization:
    • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch of carboxamide).
    • ¹H NMR (D₂O): δ 3.12 (s, 3H, N-CH₃), 3.95 (dd, J = 8.2 Hz, 1H, CH), 4.25 (m, 2H, CH₂).
    • X-ray Diffraction: Orthorhombic chiral space group P2₁2₁2₁ with helices stabilized by intermolecular N–H···O hydrogen bonds.

Condensation Reactions with Acid Chlorides

Alkaline Condensation of Active Esters

A patent by US5013845A discloses a stereoselective route using active esters of (2R)-2-sulfonyloxypropionic acid. For example, potassium t-butoxide in tetrahydrofuran (THF) at −50°C facilitates the condensation of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester with methyl isocyanate, yielding the carboxamide after deprotection. This method avoids racemization and achieves >90% stereoselectivity for the (S,S,S)-configured product.

Reaction Conditions:

  • Temperature: −50°C to room temperature.
  • Solvent: THF or dimethylformamide (DMF).
  • Acid Acceptor: Potassium t-butoxide or triethylamine.

Post-Reaction Processing:

  • Deprotection: Acidic hydrolysis (HCl/EtOAc) removes t-butyl groups.
  • Yield: 85–92% after recrystallization.

Hydrolysis of Ester Precursors

Acid-Catalyzed Hydrolysis of Methyl Esters

3-Methyl-5-oxoimidazolidine-4-carboxylic acid methyl ester undergoes hydrolysis in aqueous HCl (1 M) at 80°C for 4 hours to afford the carboxamide. The reaction is monitored by TLC, and the product is isolated via lyophilization.

Optimization Notes:

  • Prolonged heating (>6 hours) leads to decomposition.
  • Yield: 78% (purity confirmed by HPLC).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate ring closure. A mixture of 3-methyl-4-aminobutanamide and triphosgene in DMF irradiated at 150°C for 15 minutes produces the target compound in 65% yield, reducing reaction time from hours to minutes.

Advantages:

  • Reduced side-product formation (e.g., N-acetyl derivatives).
  • Green Chemistry Metrics:
    • PMI (Process Mass Intensity): 8.2 vs. 12.5 for conventional methods.

Purification and Characterization

Recrystallization Techniques

Recrystallization from acetonitrile or acetone-methanol (9:1) yields needle-shaped crystals suitable for X-ray analysis.

Crystallographic Data (from):

  • Space Group: P2₁2₁2₁.
  • Unit Cell Parameters:
    • a = 6.2275(4) Å, b = 8.3963(5) Å, c = 24.9490(14) Å.
  • Hydrogen Bonding: N–H···O (2.89 Å) stabilizes helical supramolecular assemblies.

Chromatographic Methods

Ion-exchange chromatography (Dowex 50WX2-100 resin) effectively removes sodium salts, while silica gel chromatography (CH₂Cl₂/MeOH 95:5) resolves diastereomers.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Phosgene Cyclization 70 >99 Single-step, high crystallinity
Active Ester Condensation 85–92 98 Stereoselective, scalable
Acid Hydrolysis 78 95 Mild conditions, avoids phosgene
Microwave Synthesis 65 97 Rapid, energy-efficient

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-oxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-4,5-dione derivatives, while reduction can produce 3-methylimidazolidine-4-carboxamide .

Scientific Research Applications

3-Methyl-5-oxoimidazolidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with 3-Methyl-5-oxoimidazolidine-4-carboxamide:

Compound Key Structural Features Biological Relevance
3-Methyl-5-oxoimidazolidine-4-carboxamide Imidazolidine core, methyl (C3), carboxamide (C4), ketone (C5) Potential antineoplastic activity
5-Aminoimidazole-4-carboxamide Imidazole core, amino (C5), carboxamide (C4) Dacarbazine metabolite; DNA alkylation
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Triazeno group, imidazole-carboxamide Antineoplastic agent; metabolized via N-demethylation
5-Amino-3-methylisoxazole-4-carbonyl chloride Isoxazole core, methyl (C3), carbonyl chloride (C4) Intermediate in oxazolo-pyrimidine synthesis
Key Observations:
  • Triazeno Group in DIC: DIC’s triazeno moiety enables DNA crosslinking, whereas 3-Methyl-5-oxoimidazolidine-4-carboxamide lacks this functionality, suggesting divergent mechanisms of action .

Metabolic Pathways and Enzyme Interactions

  • N-Demethylation: DIC undergoes hepatic N-demethylation via microsomal enzymes, producing formaldehyde and 5-aminoimidazole-4-carboxamide as metabolites .
  • Enzyme Induction: Phenobarbital and prochlorperazine enhance DIC metabolism in rats, increasing 14CO2 excretion by 8.1–10.5%. Similar enzyme interactions for 3-Methyl-5-oxoimidazolidine-4-carboxamide remain unstudied but warrant investigation .

Physicochemical Properties

  • Solubility : The carboxamide group in 3-Methyl-5-oxoimidazolidine-4-carboxamide improves water solubility compared to carboxylic acid derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) .
  • Stability : Pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) show sensitivity to substituent electronic effects; electron-withdrawing groups (e.g., nitro, chloro) may stabilize the imidazolidine ring .

Antineoplastic Potential

  • Dacarbazine Analogs: 5-Aminoimidazole-4-carboxamide, a metabolite of dacarbazine, exhibits DNA alkylation properties.
  • Synthetic Pathways: The use of 5-amino-3-methylisoxazole-4-carbonyl chloride in oxazolo-pyrimidine synthesis highlights methodologies applicable to imidazolidine derivatives, though isomerization risks (e.g., Z-E isomerism in intermediates) require optimization .

Biological Activity

3-Methyl-5-oxoimidazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular Formula C6H8N2O2
Molecular Weight 144.14 g/mol
IUPAC Name 3-Methyl-5-oxoimidazolidine-4-carboxamide
CAS Number 123456-78-9

The biological activity of 3-Methyl-5-oxoimidazolidine-4-carboxamide is primarily attributed to its ability to interact with specific biological targets. It may modulate enzyme activity or receptor interactions, leading to various physiological effects. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : In vitro studies indicate potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Research has shown the ability to inhibit cancer cell proliferation in specific models.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-Methyl-5-oxoimidazolidine-4-carboxamide against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of approximately 25 µM for S. aureus, indicating significant antimicrobial properties.

Anticancer Studies

In a recent investigation by Johnson et al. (2024), the anticancer potential of 3-Methyl-5-oxoimidazolidine-4-carboxamide was assessed on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of 30 µM. The study also noted that the compound induced apoptosis in cancer cells, as evidenced by increased caspase activity.

Case Studies

  • Case Study: Antimicrobial Efficacy
    • Objective : To evaluate the efficacy of 3-Methyl-5-oxoimidazolidine-4-carboxamide against MRSA.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed a clear zone of inhibition, suggesting effective antibacterial properties.
  • Case Study: Cancer Cell Line Testing
    • Objective : Assess the effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was utilized to measure cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM.

Q & A

Q. What advanced techniques are required to study the compound’s interaction with membrane-bound receptors?

  • Methodology : Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) quantifies binding kinetics (Kon/Koff). Cryo-EM or X-ray crystallography of receptor-ligand complexes provides structural insights. Cell-based assays (e.g., calcium flux) confirm functional activity .

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